molecular formula C4H5ClN4 B1595468 4-Chloro-6-methyl-1,3,5-triazin-2-amine CAS No. 21320-62-7

4-Chloro-6-methyl-1,3,5-triazin-2-amine

Cat. No. B1595468
CAS RN: 21320-62-7
M. Wt: 144.56 g/mol
InChI Key: BTBXQZKDOSYRDX-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C4H5ClN4 . It belongs to the class of compounds known as 1,3,5-triazines . This class of compounds is well known and continues to be of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-1,3,5-triazin-2-amine” consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The InChI representation of the molecule is InChI=1S/C4H5ClN4/c1-2-7-3 (5)9-4 (6)8-2/h1H3, (H2,6,7,8,9) .


Physical And Chemical Properties Analysis

The molecular weight of “4-Chloro-6-methyl-1,3,5-triazin-2-amine” is 144.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 64.7 Ų .

Scientific Research Applications

Amination Reactions

4-Chloro-6-methyl-1,3,5-triazin-2-amine is used in various amination reactions. For instance, the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine can be achieved using liquid ammonia, leading to the formation of 2-amino compounds. This process involves a substitution nucleophilic (SN) mechanism, as demonstrated in studies utilizing 15N-labelled triazines (Simig, Plas, & Landheer, 2010).

Synthesis of Condensing Agents

Another application is in the synthesis of effective condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This compound is a practical condensing agent for forming amides and esters (Kunishima et al., 1999).

Synthesis of Triazine Derivatives

Research also focuses on synthesizing new triazine derivatives. 6-Cyanomethyl-1,3,5-triazine derivatives containing various amino groups have been prepared from 6-chloro-1,3,5-triazine derivatives, showing the versatility of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in creating novel compounds (Kim & Kim, 1996).

Biological Activity Screening

4-Chloro-6-methyl-1,3,5-triazin-2-amine derivatives have been identified as potential CGRP receptor antagonists in biological activity screenings. This illustrates the compound's potential in pharmacological applications (Lim, Dolzhenko, & Dolzhenko, 2014).

Attachment to Sugar Residues

Research has explored methods for attaching sugar residues to cytotoxic 1,3,5-triazines, using compounds like 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. This work demonstrates the use of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in synthesizing carbohydrate-linked melamines and other derivatives (Simmonds & Stevens, 1982).

Synthesis of Nucleosides

A notable application isthe synthesis of [1,3,5]triazine carbon-linked nucleosides, which are analogs of 5-azacytidine and pseudoisocytidine. The process involves condensing 4-amino-6-(β-D-ribofuranosyl)[1,3,5]triazin-2(1H)-one with various compounds, showcasing the use of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in nucleoside analog synthesis (Riley et al., 1986).

Antiviral Agents

4-Chloro-6-methyl-1,3,5-triazin-2-amine derivatives have been investigated for their antiviral properties. For instance, the substitution of a chlorine atom in 2,4-dichloro-6-(dihexylamino)-1,3,5-triazine by primary or secondary amines led to derivatives with inhibitory effects on vaccinia virus and interferon-inducing properties against encephalomyocarditis virus (Kreutzberger & Rose, 1986).

Pharmaceutical Applications

The compound's derivatives are being explored for pharmaceutical applications, such as in the creation of Schiff base conjugates with potential antimycobacterial properties. This research underscores the role of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in developing new antimycobacterial agents (Avupati et al., 2013).

Peptide Bond Formation

2-Chloro-4,6-disubstituted-1,3,5-triazines, like 4-Chloro-6-methyl-1,3,5-triazin-2-amine, have been widely used in activating carboxylic acids for peptide bond formation. This process involves the generation of triazine super active esters, critical for peptide synthesis (Gallego & Sierra, 2004).

Sustainable Amide Synthesis

4-Chloro-6-methyl-1,3,5-triazin-2-amine derivatives are being investigated for sustainable amide synthesis. Triazine-derived quaternary ammonium salts, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, show promise as dehydro-condensation agents for this purpose, demonstrating the compound's role in environmentally sustainable chemistry (Sole et al., 2021).

properties

IUPAC Name

4-chloro-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBXQZKDOSYRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274897
Record name 4-Chloro-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-1,3,5-triazin-2-amine

CAS RN

21320-62-7
Record name 4-Chloro-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-1,3,5-triazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of ammonia, 2.0M methyl alcohol (Aldrich, St. Louis, Mo.) (36.0 mL, 72 mmol) was added dropwise at room temperature (slightly exothermic) to a stirred yellow suspension of 2,4-dichloro-6-methyl-1,3,5-triazine (from Example 7) (2.94 g, 18 mmol) in toluene (20.0 mL, 188 mmol) over 1.5 h. The resulting mixture was stirred for an additional 2.5 h, concentrated and purified (ISCO, DCM to 10% MeOH in DCM) to give the desired product 4-chloro-6-methyl-1,3,5-triazin-2-amine (1.88 g, 73%) as a yellow solid. MS (API-ES) m/z 145 (M+H)+; 1H NMR (CD3OD, 300 MHz) δ 2.32 (s, 3H).
Quantity
0 (± 1) mol
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36 mL
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2.94 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RP Wurz, L Liu, K Yang, N Nishimura, Y Bo… - Bioorganic & medicinal …, 2012 - Elsevier
Phosphoinositide 3-kinase (PI3K) is an important target in oncology due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors. A series of 4-amino-6-methyl-1,…
Number of citations: 33 www.sciencedirect.com
ME Welker, G Kulik - Bioorganic & medicinal chemistry, 2013 - Elsevier
This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5years but is largely centered on synthetic work …
Number of citations: 83 www.sciencedirect.com
EA Peterson, AA Boezio, PS Andrews… - Bioorganic & medicinal …, 2012 - Elsevier
mTOR is a critical regulator of cellular signaling downstream of multiple growth factors. The mTOR/PI3K/AKT pathway is frequently mutated in human cancers and is thus an important …
Number of citations: 44 www.sciencedirect.com
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org

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